N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide
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Overview
Description
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide is a versatile chemical compound with a unique structure that includes a tert-butoxy group attached to a pyridin-2-yl moiety and a prop-2-enamide group. This compound is used in various scientific research applications due to its distinctive properties and potential for diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide typically involves the reaction of 6-(tert-butoxy)pyridin-2-ylmethylamine with acryloyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}pivalamide: Similar structure but with a pivalamide group instead of a prop-2-enamide group.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Used in anti-tubercular research.
Uniqueness
N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide is unique due to its combination of a tert-butoxy group and a prop-2-enamide group, which provides distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-[[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-5-11(16)14-9-10-7-6-8-12(15-10)17-13(2,3)4/h5-8H,1,9H2,2-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWLWNXRILGWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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